5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine
Description
5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine is a substituted pyridine derivative with a bromine atom at position 5, a 4-chlorophenoxy group at position 2, and a methyl group at position 4. Its molecular formula is C₁₂H₉BrClNO (calculated based on structural analogs in and ), and its molecular weight is approximately 284.54 g/mol . The 4-chlorophenoxy substituent introduces aromatic and electron-withdrawing characteristics, while the methyl group enhances lipophilicity.
Properties
Molecular Formula |
C12H9BrClNO |
|---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3 |
InChI Key |
DNNQNTWTMSQJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8)
- Molecular Formula : C₆H₅BrClN
- Molecular Weight : 206.47 g/mol
- Key Differences: Bromine at position 4, chlorine at position 2, and methyl at position 5.
5-Bromo-2-hydroxy-4-methylpyridine (CAS 13472-85-0)
- Molecular Formula: C₆H₆BrNO
- Molecular Weight : 188.02 g/mol
- Key Differences: A hydroxyl group replaces the 4-chlorophenoxy moiety. This increases hydrogen-bonding capacity but reduces lipophilicity, impacting solubility and bioavailability .
Heterocyclic Analogs
5-Bromo-2-(4-chlorophenoxy)pyrimidine (CAS 887430-82-2)
- Molecular Formula : C₁₀H₆BrClN₂O
- Molecular Weight : 293.53 g/mol
- Key Differences : Pyrimidine core instead of pyridine. The additional nitrogen atom alters electronic properties, making the ring more electron-deficient and reactive toward electrophilic attacks .
4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)
- Molecular Formula : C₄H₄BrClN₃
- Molecular Weight : 222.47 g/mol
- Key Differences: Amino group at position 4 introduces basicity, enabling participation in acid-base reactions and coordination chemistry, unlike the target compound’s methyl group .
Functional Group Variations
5-Bromo-2-(4-Boc-piperazin-1-yl)-4-methylpyridine
Table 1: Comparative Data for Selected Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine | 28231-69-8* | C₁₂H₉BrClNO | 284.54 | Not reported | High lipophilicity, electron-deficient |
| 4-Bromo-2-chloro-5-methylpyridine | 867279-13-8 | C₆H₅BrClN | 206.47 | Not reported | Compact structure, reactive at C-2 |
| 5-Bromo-2-hydroxy-4-methylpyridine | 13472-85-0 | C₆H₆BrNO | 188.02 | 268–287† | Hydrogen-bond donor, polar |
| 5-Bromo-2-(4-chlorophenoxy)pyrimidine | 887430-82-2 | C₁₀H₆BrClN₂O | 293.53 | Not reported | Electron-deficient pyrimidine core |
*CAS from (exact methyl substitution inferred from analogs). †Melting point range from for structurally related compounds.
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